molecular formula C11H16O2 B2754158 1-(2-iso-Propoxyphenyl)ethanol CAS No. 124393-64-2

1-(2-iso-Propoxyphenyl)ethanol

Cat. No.: B2754158
CAS No.: 124393-64-2
M. Wt: 180.247
InChI Key: SQIRSCVITFKGIX-UHFFFAOYSA-N
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Description

1-(2-iso-Propoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O2 It is a secondary alcohol characterized by the presence of an iso-propoxy group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-iso-Propoxyphenyl)ethanol can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of 2-iso-propoxybenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.

    Reduction of Ketones: Another approach is the reduction of 2-iso-propoxyacetophenone using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-iso-Propoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-iso-propoxyacetophenone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: It can be reduced to 2-iso-propoxyphenylethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

    Oxidation: 2-iso-Propoxyacetophenone

    Reduction: 2-iso-Propoxyphenylethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-iso-Propoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-iso-Propoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    2-iso-Propoxyacetophenone: Similar in structure but lacks the hydroxyl group.

    2-iso-Propoxyphenylethane: A reduced form of 1-(2-iso-Propoxyphenyl)ethanol.

    Phenoxyethanol: Contains a phenyl group with an ethoxy substituent instead of iso-propoxy.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-propan-2-yloxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIRSCVITFKGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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